molecular formula C17H20BrNO4S B14551242 N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide CAS No. 62035-62-5

N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide

Cat. No.: B14551242
CAS No.: 62035-62-5
M. Wt: 414.3 g/mol
InChI Key: VLUUKNCSCWBWMA-UHFFFAOYSA-N
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Description

N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide is an organic compound with the molecular formula C17H20BrNO4S. This compound is characterized by the presence of a bromine atom, a benzenesulfonamide group, and a dimethoxyphenyl group. It is used in various scientific research applications due to its unique chemical properties.

Properties

CAS No.

62035-62-5

Molecular Formula

C17H20BrNO4S

Molecular Weight

414.3 g/mol

IUPAC Name

N-[2-bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide

InChI

InChI=1S/C17H20BrNO4S/c1-12(18)17(13-9-10-15(22-2)16(11-13)23-3)19-24(20,21)14-7-5-4-6-8-14/h4-12,17,19H,1-3H3

InChI Key

VLUUKNCSCWBWMA-UHFFFAOYSA-N

Canonical SMILES

CC(C(C1=CC(=C(C=C1)OC)OC)NS(=O)(=O)C2=CC=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide typically involves the reaction of 3,4-dimethoxyphenylpropanol with benzenesulfonyl chloride in the presence of a base such as pyridine. The resulting intermediate is then brominated using bromine or N-bromosuccinimide (NBS) to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide involves its interaction with specific molecular targets. The bromine atom and benzenesulfonamide group play crucial roles in binding to enzymes or receptors, leading to inhibition or modulation of their activity. The compound can interfere with various biochemical pathways, making it a valuable tool in research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-Bromo-1-(3,4-dimethoxyphenyl)propyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

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